5-Chloro-2,3-dihydro-1,3-thiazol-2-one

Description

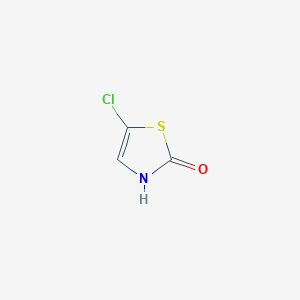

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNOS/c4-2-1-5-3(6)7-2/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPVBSNRCDEVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289062-73-2 | |

| Record name | 5-chloro-2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 5 Chloro 2,3 Dihydro 1,3 Thiazol 2 One

Pioneering Synthetic Routes to the 2,3-Dihydro-1,3-thiazol-2-one Core

The construction of the fundamental 2,3-dihydro-1,3-thiazol-2-one ring system is a prerequisite for the synthesis of its halogenated derivatives. Early and foundational methods have relied on established organic reactions, primarily classical condensations and various cyclization strategies.

Condensation reactions are pivotal in heterocyclic synthesis, involving the formation of a larger molecule from smaller precursors with the elimination of a simple molecule like water or an alcohol. The Hantzsch thiazole (B1198619) synthesis, though primarily known for producing thiazoles, provides a conceptual basis for the condensation approach to the thiazolone core. mdpi.comnih.gov This reaction traditionally involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.govnih.gov By modifying the reactants, this pathway can be adapted to form the thiazolone ring.

Another relevant classical reaction is the Claisen condensation, which involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. masterorganicchemistry.comlibretexts.org These products can then serve as versatile intermediates for subsequent cyclization to form the desired heterocyclic core. The Claisen-Schmidt reaction, a crossed-aldol condensation between an aldehyde or ketone and a carbonyl compound, also offers a route to intermediates that can be further elaborated into the thiazolone structure. nih.gov

These condensation strategies are characterized by their reliance on building the carbon-sulfur and carbon-nitrogen bonds necessary for the heterocyclic ring through intermolecular reactions.

Table 1: Overview of Classical Condensation Reactions

| Reaction Name | Key Reactants | Bond Formations | Relevance to Thiazolone Core |

|---|---|---|---|

| Hantzsch Synthesis | α-Halocarbonyl, Thioamide/Thiourea | C-N, C-S | Forms the fundamental thiazole ring which can be a precursor. mdpi.comnih.gov |

| Claisen Condensation | Esters, Strong Base | C-C | Creates β-keto ester intermediates for subsequent cyclization. masterorganicchemistry.comlibretexts.org |

| Claisen-Schmidt Reaction | Aldehyde/Ketone, Carbonyl Compound | C-C | Generates α,β-unsaturated carbonyl intermediates. nih.gov |

Cyclization reactions, particularly those that form the heterocyclic ring in a single, often intramolecular, step, are powerful tools in synthesis. For the 1,3-thiazol-2-one system, various cyclization methodologies have been developed.

One notable method is the iodine-promoted [3+2] cyclization, which can construct the thiazol-2(3H)-one ring system from components like 1,3-diketones and potassium thiocyanate. researchgate.net This approach involves the formation of both a C-S and a C-N bond in a concerted or stepwise manner, often under oxidative conditions. researchgate.netnih.gov Such methods are valued for their efficiency in assembling the core structure from readily available precursors.

Another strategy involves the oxidative ring closure of pre-functionalized acyclic precursors. For instance, 1,3-thiaza-1,3-butadienes can be converted into various thiazole derivatives through oxidative ring closure. semanticscholar.org By treating these precursors with specific reagents, an intramolecular cyclization is induced, leading to the formation of the five-membered ring. These methods highlight the importance of designing linear precursors that are primed for efficient ring closure.

Targeted Synthesis of 5-Chloro-2,3-dihydro-1,3-thiazol-2-one

The specific introduction of a chlorine atom at the 5-position of the 2,3-dihydro-1,3-thiazol-2-one ring requires specialized strategies, focusing on the careful selection of precursors and the method of halogenation.

The synthesis of the target compound can be approached in two primary ways: by constructing the ring using a chlorinated precursor or by chlorinating a pre-formed thiazolone ring.

A direct approach involves a [4+1]-type coupling reaction. For example, 1,3-thiaza-1,3-butadienes can react with in situ generated dichlorocarbene (B158193) (:CCl₂) to directly yield 5-chloro-1,3-thiazole derivatives. semanticscholar.org This method incorporates the chlorine atom during the ring-forming step.

Alternatively, a patent for the related compound 2-chloro-5-chloromethyl-1,3-thiazole describes reacting allyl isothiocyanate with a chlorinating agent. google.com This suggests a strategy where a chlorinated acyclic isothiocyanate precursor is cyclized. Another patented method for a related isomer involves the reaction of 2,3-dichloropropanal (B154343) with thiourea, indicating the use of a chlorinated aldehyde as a key starting material. justia.com

The direct halogenation of the 2,3-dihydro-1,3-thiazol-2-one ring is another viable, though potentially less selective, strategy. This would involve treating the parent thiazolone with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The success of this approach depends on the reactivity of the C5-position and the ability to control the reaction to prevent over-halogenation or side reactions.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically varied include the solvent, temperature, reaction time, and choice of catalyst or base.

For multicomponent reactions leading to thiazole derivatives, parameters such as temperature and reaction time have been shown to be crucial. For instance, in a microwave-assisted synthesis of trisubstituted thiazoles, the optimal conditions were found to be 130 °C for 15 minutes. researchgate.net While this applies to a different thiazole synthesis, it underscores the principle that careful control of temperature and time is essential for maximizing yield. In other cases, reactions may proceed well at room temperature, offering a milder alternative. researchgate.net The choice between thermal heating and microwave irradiation can also significantly impact reaction efficiency and outcomes.

The choice of solvent can profoundly influence the rate, yield, and selectivity of a reaction. In the synthesis of thiazole and thiazolone derivatives, a range of solvents has been explored.

In studies of the Hantzsch thiazole synthesis, various solvents including water, ethanol, methanol, 1-butanol, and 2-propanol were investigated. mdpi.com It was found that the reaction proceeded smoothly in 1-butanol, 2-propanol, and water under reflux conditions, demonstrating that both polar protic and less polar solvents can be effective. mdpi.com In some modern, environmentally conscious approaches, water is used as the solvent, which can offer benefits in terms of cost, safety, and environmental impact. researchgate.net For other related syntheses, co-solvents such as dioxane or acetonitrile (B52724) have been employed, although in some instances, their use led to slightly decreased yields compared to other systems. researchgate.net The optimal solvent is highly dependent on the specific reactants and mechanism, affecting substrate solubility, reagent stability, and transition state energies.

Table 2: Investigated Solvents in Thiazole Synthesis

| Solvent | Type | Observation/Use Case | Reference(s) |

|---|---|---|---|

| Water | Polar Protic | Effective for microwave-assisted multicomponent reactions. researchgate.net | mdpi.comresearchgate.net |

| Ethanol | Polar Protic | Common solvent for classical condensation reactions. | mdpi.com |

| 1-Butanol | Polar Protic | Effective solvent for Hantzsch synthesis under reflux. | mdpi.com |

| Acetonitrile | Polar Aprotic | Used as a co-solvent in some preparations. | researchgate.net |

| Dioxane | Nonpolar Aprotic | Used as a co-solvent in some preparations. | researchgate.net |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Catalysis in Thiazolone Formation

In recent years, a strong emphasis has been placed on the development of environmentally benign and reusable catalysts for the synthesis of heterocyclic compounds, including thiazolones. tandfonline.comnih.gov For the formation of similar thiazolone structures, both acid and base catalysis have been employed.

Base Catalysis: Bases can be utilized to deprotonate the thiourea derivative, increasing its nucleophilicity and facilitating the initial attack on the electrophile. Common bases used in similar heterocyclic syntheses include organic amines like triethylamine (B128534) and piperidine, as well as inorganic bases such as sodium acetate. The choice of base and its strength can be critical in controlling the reaction pathway and preventing the formation of side products.

Green Catalysts: In line with the principles of green chemistry, researchers have explored the use of non-toxic, biodegradable, and reusable catalysts. tandfonline.comnih.gov For the synthesis of hydrazono-thiazolones, thiamine (B1217682) hydrochloride (Vitamin B1) has been successfully employed as an eco-friendly catalyst. tandfonline.com Chitosan, a natural polysaccharide, and its derivatives have also been used as heterogeneous basic biocatalysts in the synthesis of thiazole derivatives, often in conjunction with ultrasound irradiation to enhance reaction rates. nih.gov These green catalysts offer the advantages of mild reaction conditions, high yields, and simple workup procedures.

The table below summarizes some catalysts used in the synthesis of various thiazole and thiazolone derivatives, which could be considered for the synthesis of this compound.

| Catalyst Type | Specific Catalyst | Application | Reference |

| Organic Base | Triethylamine | Synthesis of thiazole derivatives | semanticscholar.org |

| Organic Base | Piperidine | Knoevenagel condensation for thiazolidinones | rsc.org |

| Green Catalyst | Thiamine Hydrochloride (Vitamin B1) | Synthesis of hydrazono-thiazolones | tandfonline.com |

| Green Catalyst | Chitosan | Synthesis of thiazole derivatives | nih.gov |

| Organocatalyst | DABCO | Synthesis of thiazolyl-thiazole derivatives | nih.gov |

Temperature and Pressure Influence on Reaction Kinetics

Temperature: An increase in temperature generally leads to an increase in the reaction rate. This is because higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and more energetic collisions. For a successful reaction to occur, the colliding molecules must possess energy equal to or greater than the activation energy of the reaction. By increasing the temperature, a larger fraction of molecules will have sufficient energy to overcome this barrier, thus accelerating the rate of thiazolone ring formation.

However, excessively high temperatures can also lead to undesirable side reactions, decomposition of reactants or products, and a decrease in selectivity. Therefore, optimizing the reaction temperature is crucial for maximizing the yield and purity of this compound. The optimal temperature for the synthesis of thiazole derivatives can vary widely depending on the specific reactants, solvent, and catalyst used. For instance, some microwave-assisted syntheses of thiazole derivatives are carried out at temperatures ranging from 90°C to 150°C. mdpi.commdpi.com

Pressure: The effect of pressure on the reaction kinetics is most significant for reactions involving gaseous reactants or where a change in the number of moles of gas occurs during the reaction. For the synthesis of this compound, which is typically carried out in the liquid phase, the effect of pressure on the reaction rate is generally less pronounced compared to temperature.

However, in certain synthetic setups, such as those involving sealed vessels for microwave-assisted synthesis, an increase in pressure can occur as the temperature of the solvent rises above its boiling point at atmospheric pressure. This elevated pressure can help to maintain the solvent in the liquid phase at higher temperatures, allowing for faster reaction rates. High-pressure conditions can also influence the transition state of a reaction, potentially altering the reaction pathway and selectivity. While high-pressure synthesis is a specialized technique, it offers a parameter that can be explored to optimize the formation of complex heterocyclic structures. researchgate.net

The following table provides a conceptual overview of the expected influence of temperature and pressure on the synthesis of this compound, based on general kinetic principles.

| Parameter | General Effect on Reaction Rate | Considerations for Optimization |

| Temperature | Increases with increasing temperature | - Finding the optimal temperature to maximize rate while minimizing side reactions and decomposition. - The choice of solvent and catalyst will influence the optimal temperature range. |

| Pressure | Generally has a minor effect in liquid-phase reactions | - In sealed-vessel microwave synthesis, pressure can increase to allow for higher reaction temperatures. - High-pressure conditions can potentially influence reaction pathways and selectivity. |

Microwave-Assisted and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. mdpi.comresearchgate.net Microwave-assisted synthesis and green chemistry principles are at the forefront of this movement, offering numerous advantages over conventional synthetic methods for the preparation of heterocyclic compounds like this compound. bepls.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netnih.gov By directly heating the reaction mixture through dielectric heating, microwave synthesis can lead to a rapid increase in temperature, resulting in significantly shorter reaction times compared to conventional heating methods. researchgate.net This technique often leads to higher yields and improved product purity. For the synthesis of thiazole and thiazolone derivatives, microwave-assisted methods have been successfully employed. For example, the Hantzsch thiazole synthesis has been adapted to microwave conditions, reducing reaction times from hours to minutes and increasing yields. mdpi.com Similarly, multicomponent reactions for the synthesis of complex thiazolyl-pyridazinediones have been efficiently carried out under microwave irradiation, highlighting the potential of this technology for the synthesis of this compound. mdpi.com

The following table presents examples of microwave-assisted synthesis of thiazole derivatives, illustrating the significant reduction in reaction time and improvement in yield compared to conventional methods.

| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours, lower yields | 30 minutes, 95% | mdpi.com |

| 1-Thiazolyl-pyridazinedione derivatives | Not specified | 4-8 minutes, high yields | mdpi.com |

| 5-(4-chlorobenzylidine)-2,4-thiazolidinedione | Not specified | 5 minutes, 87% | rasayanjournal.co.in |

Green Chemistry Approaches: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.comresearchgate.net In the context of the synthesis of this compound, several green chemistry strategies can be implemented. The use of non-toxic and biodegradable catalysts, such as thiamine hydrochloride (Vitamin B1) and chitosan, has been shown to be effective in the synthesis of related thiazolone compounds. tandfonline.comnih.gov Performing reactions in environmentally benign solvents, such as water or ethanol, or under solvent-free conditions, further enhances the green credentials of a synthetic route. bepls.com

Synthesis of Advanced Derivatives and Analogs of this compound

The this compound scaffold serves as a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemistry. The presence of reactive sites on the thiazolone ring allows for further derivatization through various chemical transformations.

N-Substitution Reactions on the Thiazolone Ring

The nitrogen atom at the 3-position of the 2,3-dihydro-1,3-thiazol-2-one ring is a key site for functionalization. N-substitution reactions, such as alkylation and arylation, can be employed to introduce a variety of substituents at this position, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides or other alkylating agents in the presence of a base. The choice of base is crucial to deprotonate the nitrogen atom, making it nucleophilic enough to react with the electrophilic alkylating agent. Common bases used for N-alkylation of heterocyclic compounds include sodium hydride, potassium carbonate, and organic amines. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. For instance, the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles has been accomplished through base-mediated alkylation. nih.gov

N-Arylation: The introduction of aryl groups at the N-3 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the thiazolone with an aryl halide or triflate. The choice of ligand for the metal catalyst is often critical for achieving high catalytic activity and selectivity. While specific examples of N-arylation on this compound are not prevalent, the N-arylation of other nitrogen-containing heterocycles is a well-established methodology. For example, the synthesis of N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide from 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride demonstrates the reactivity of the amino group on a related thiazole ring, suggesting that the endocyclic nitrogen of the thiazolone could undergo similar transformations. nih.gov

The following table provides a conceptual overview of potential N-substitution reactions on the this compound ring.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 3-Alkyl-5-chloro-2,3-dihydro-1,3-thiazol-2-one |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Ligand, Base, Solvent | 3-Aryl-5-chloro-2,3-dihydro-1,3-thiazol-2-one |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine), Solvent | 3-Acyl-5-chloro-2,3-dihydro-1,3-thiazol-2-one |

Functionalization at Peripheral Positions

Beyond N-substitution, the this compound molecule offers other positions for functionalization, which can be exploited to synthesize a diverse range of derivatives. The chlorine atom at the 5-position is a particularly attractive site for modification through nucleophilic substitution or cross-coupling reactions. The methylene (B1212753) group at the 4-position, although not as reactive, could potentially be functionalized under specific conditions.

Substitution of the Chlorine Atom: The chlorine atom at the C-5 position of the thiazolone ring can be displaced by various nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is a common strategy for introducing new functional groups onto halogenated heterocycles. The reactivity of the C-5 position towards nucleophilic attack will depend on the electronic nature of the thiazolone ring. Potential nucleophiles that could be employed include amines, alcohols, thiols, and carbanions.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds at the C-5 position. These reactions would involve coupling of the this compound with a suitable organometallic reagent in the presence of a palladium or other transition metal catalyst.

Functionalization at the C-4 Position: The methylene group at the C-4 position is generally less reactive than the C-5 chloro position. However, it may be possible to introduce substituents at this position through deprotonation with a strong base to form a carbanion, followed by reaction with an electrophile. The acidity of the C-4 protons would be a key factor in the feasibility of this approach.

The following table outlines potential strategies for the functionalization of peripheral positions of this compound.

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| C-5 | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH2, R-OH, R-SH), Base | 5-Substituted-2,3-dihydro-1,3-thiazol-2-one |

| C-5 | Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | 5-Aryl-2,3-dihydro-1,3-thiazol-2-one |

| C-5 | Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | 5-Alkynyl-2,3-dihydro-1,3-thiazol-2-one |

| C-4 | Alkylation | Strong base (e.g., LDA), Alkyl halide | 4-Alkyl-5-chloro-2,3-dihydro-1,3-thiazol-2-one |

Formation of Fused Heterocyclic Systems Incorporating the Thiazolone Moiety

The this compound scaffold can be used as a building block for the construction of more complex, fused heterocyclic systems. This can be achieved by introducing functional groups onto the thiazolone ring that can participate in subsequent cyclization reactions.

One common strategy for forming fused rings is through intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the N-3 position that also contains a reactive moiety, an intramolecular cyclization could lead to the formation of a new ring fused to the thiazolone core. Similarly, functionalization at the C-4 and C-5 positions could provide handles for subsequent annulation reactions.

Another approach involves the use of this compound in cycloaddition reactions. The double bond within the thiazolone ring could potentially act as a dienophile or a dipolarophile in [4+2] or [3+2] cycloaddition reactions, respectively, leading to the formation of fused polycyclic systems.

The following table presents conceptual pathways for the formation of fused heterocyclic systems from this compound.

| Strategy | Description | Potential Fused System |

| Intramolecular Cyclization | Introduction of a functionalized side chain at the N-3 position, followed by cyclization onto the C-4 or C-5 position. | Thiazolo[3,2-a]pyrimidinone or other fused systems depending on the side chain. |

| Cyclocondensation | Reaction of a bifunctional derivative of the thiazolone with another molecule to form a new ring. | Thiazolo[4,5-d]pyrimidine or other fused systems. |

| Cycloaddition | Use of the C4=C5 double bond as a dienophile or dipolarophile in cycloaddition reactions. | Fused bicyclic or polycyclic systems containing the thiazolone moiety. |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2,3 Dihydro 1,3 Thiazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Constant Mapping

A ¹H NMR spectrum for 5-Chloro-2,3-dihydro-1,3-thiazol-2-one would be expected to provide crucial information regarding the electronic environment of the protons in the molecule. The dihydrothiazole ring contains two protons, and their chemical shifts (δ) would be influenced by the adjacent sulfur, nitrogen, and carbonyl groups, as well as the chlorine atom at the 5-position. The splitting patterns of these signals, governed by spin-spin coupling constants (J), would reveal the connectivity between the protons. However, specific chemical shift values and coupling constants for this compound are not documented in the available search results.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Assignment

The ¹³C NMR spectrum is essential for mapping the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon (C2), the carbon bearing the chlorine atom (C5), and the other carbon atom in the ring (C4). The chemical shifts of these carbons are highly indicative of their bonding environment. For instance, the carbonyl carbon would appear significantly downfield. Without experimental data, the precise assignment of the carbon framework remains undetermined.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1750 cm⁻¹.

Stretching vibrations for the C-N and C-S bonds within the thiazole (B1198619) ring.

A stretching vibration corresponding to the C-Cl bond.

While general ranges for these functional groups are known, the specific frequencies for this particular molecule are not available in the searched literature.

FT-Raman Spectroscopy for Complementary Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FTIR. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C-S and C=C (if applicable, though not in the dihydro form) bonds would be expected to produce notable signals in the Raman spectrum. A detailed analysis of both FTIR and FT-Raman spectra would allow for a more robust assignment of the molecule's vibrational modes. Unfortunately, specific FT-Raman data for this compound could not be found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is dictated by the presence of multiple chromophores within its heterocyclic structure. The core structure contains a carbonyl group (C=O), an endocyclic carbon-carbon double bond (C=C), and heteroatoms (nitrogen and sulfur) with non-bonding electrons (lone pairs). These features give rise to characteristic electronic transitions.

The primary transitions expected for this molecule are the n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) transitions. The n→π* transitions are typically of lower energy, thus appearing at longer wavelengths, and are associated with the lone pair electrons on the oxygen, nitrogen, and sulfur atoms. The π→π* transitions, which are of higher energy and intensity, arise from the C=C and C=O double bonds. In similar thiazolidinone derivatives, π→π* transitions have been observed in the range of 217-264 nm, with n→π* transitions appearing at longer wavelengths between 291-356 nm. umsida.ac.id

The presence of the chlorine atom at the C5 position acts as an auxochrome, which modifies the absorption characteristics of the primary chromophore. The chlorine atom exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to its lone pairs. The resonance effect typically dominates in influencing UV-Vis spectra, where the lone pairs on the chlorine can extend the conjugated π-system. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) for the π→π* transition. Therefore, the absorption maximum (λmax) for this compound is predicted to occur at a slightly longer wavelength compared to its unsubstituted counterpart.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore Involved | Expected Wavelength Region | Influence of 5-Chloro Substituent |

| π → π | C=C and C=O conjugated system | High Energy (Shorter Wavelength, ~220-270 nm) | Bathochromic shift (to longer wavelength) due to resonance effect. |

| n → π | C=O, C-N, C-S (lone pairs on O, N, S) | Low Energy (Longer Wavelength, ~290-360 nm) | Potential minor shift due to electronic influence on the heteroatoms. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₃H₂ClNOS, yielding a nominal molecular weight of 135 g/mol for the most abundant isotope of chlorine (³⁵Cl) and 137 g/mol for the ³⁷Cl isotope.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙). A key feature will be the isotopic pattern characteristic of a monochlorinated compound. The molecular ion will appear as a pair of peaks, [M]⁺˙ and [M+2]⁺˙, at m/z 135 and 137, respectively. The relative intensity of these peaks is expected to be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways common to heterocyclic and chlorinated compounds. These include the loss of a chlorine radical (·Cl), elimination of a neutral carbon monoxide (CO) molecule from the carbonyl group, and subsequent cleavage of the thiazole ring. Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a common fragmentation pathway for such rings. youtube.com The resulting fragment ions provide a structural fingerprint of the molecule. A proposed fragmentation pattern is detailed in the table below.

Interactive Table: Proposed Mass Spectrometry Fragmentation Pattern for this compound

| Proposed m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure / Formula | Description of Fragmentation Pathway |

| 135 / 137 | [C₃H₂ClNOS]⁺˙ | Molecular Ion (M⁺˙) |

| 107 / 109 | [C₃H₂NOS]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |

| 100 | [C₂H₂ClNS]⁺˙ | Loss of carbon monoxide (CO) from the molecular ion. |

| 77 / 79 | [C₂H₂ClS]⁺ | Subsequent loss of a cyanic acid radical (·OCN) from the molecular ion. |

| 65 | [C₂HNS]⁺˙ | Loss of CO from the [M-Cl]⁺ ion. |

| 45 | [CHS]⁺ | Cleavage of the ring, representing a thioformyl (B1219250) fragment. |

Computational and Theoretical Investigations of 5 Chloro 2,3 Dihydro 1,3 Thiazol 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the molecular properties of organic compounds. This approach is frequently used to gain insights into the geometry, vibrational modes, and electronic characteristics of molecules, offering a theoretical complement to experimental data.

Geometry Optimization and Equilibrium Structure Determination

The foundational step in the computational analysis of a molecule like 5-Chloro-2,3-dihydro-1,3-thiazol-2-one involves geometry optimization. This process utilizes DFT methods, often with a basis set such as B3LYP/6-311++G(d,p), to determine the most stable three-dimensional arrangement of atoms—the equilibrium structure. This calculation minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For analogous thiazole (B1198619) derivatives, these calculations have been crucial in establishing the planarity or non-planarity of the ring systems and the orientation of substituents. The resulting optimized structure provides the basis for all subsequent computational analyses.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental spectroscopic data.

Potential Energy Distribution (PED) analysis is then employed to assign the calculated vibrational frequencies to specific molecular motions. This provides a detailed understanding of how different internal coordinates, such as bond stretches and angle bends, contribute to each vibrational mode. For similar heterocyclic compounds, PED analysis has been instrumental in unambiguously assigning complex regions of their vibrational spectra.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Bandgap

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy bandgap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Frontier Molecular Orbital Data for a Thiazole Derivative (Note: This data is for a related compound and is illustrative of the type of information generated in such studies.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Bandgap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. Electron-rich regions, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. The MEP surface is a valuable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure of a molecule beyond the classical Lewis structure representation. This method investigates electron delocalization, charge transfer, and hyperconjugative interactions between filled and vacant orbitals. By quantifying the stabilization energies associated with these interactions, NBO analysis can explain the stability of certain molecular conformations and the nature of intramolecular charge transfer. For substituted thiazoles, NBO analysis has been used to elucidate the electronic effects of different substituent groups on the ring system.

Analysis of Non-Covalent Interactions (NCI) and Supramolecular Synthons

While the aforementioned computational methods primarily focus on the properties of an individual molecule, the study of non-covalent interactions (NCI) is crucial for understanding how molecules interact with each other in the solid state and in biological systems. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, govern the formation of supramolecular structures or synthons.

Computational techniques can be used to identify and characterize these weak interactions, providing insights into the crystal packing of this compound and its potential to form specific intermolecular assemblies. The analysis of NCI is essential for crystal engineering and the design of materials with desired properties.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. This technique is based on the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, different types of interactions can be distinguished.

Typically, these interactions are color-coded on a 3D isosurface of the molecule:

Strong attractive interactions , such as hydrogen bonds, appear as blue regions.

Weak attractive interactions , like van der Waals forces, are represented by green areas.

Strong repulsive interactions , or steric clashes, are shown in red.

A theoretical RDG analysis of this compound would reveal the nature and strength of intramolecular interactions, such as those involving the chlorine, sulfur, and oxygen atoms, which dictate the molecule's conformational preferences and crystal packing.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to analyze the spatial localization of electrons in a molecule, providing a quantitative description of chemical bonding that aligns with classical concepts like core electrons, lone pairs, and covalent bonds.

ELF values range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds or lone pairs.

LOL provides a similar picture of electron localization, often with sharper and more distinct features, making it easier to distinguish different types of chemical bonds and lone pairs.

For this compound, ELF and LOL analyses would map the electron density distribution, clearly identifying the covalent bonds within the thiazole ring, the C=O and C-Cl bonds, and the lone pairs on the nitrogen, oxygen, sulfur, and chlorine atoms.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topology of the electron density at bond critical points (BCPs). Key parameters at a BCP include:

Electron density (ρ(r)) : Its value correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)) : A negative value indicates a shared-shell (covalent) interaction, while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals forces).

Total electron energy density (H(r)) : A negative H(r) is indicative of covalent character.

A QTAIM analysis of this compound would precisely define the nature of each chemical bond (e.g., C-S, C-N, C-Cl), quantifying their covalent and/or ionic character and providing insight into the stability of the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, identifying stable and metastable conformations and the energy barriers between them.

For a flexible molecule, an MD simulation would reveal the different spatial arrangements accessible to this compound. This would help in understanding its dynamic behavior in different environments (e.g., in solution), identifying the most populated conformational states, and exploring how its shape can change, which is crucial for predicting its interactions with other molecules.

Chemical Reactivity Descriptors: Fukui Functions

Fukui functions are chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT). They are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The condensed Fukui functions identify specific atoms that are most likely to participate in a chemical reaction:

f⁺ : Indicates the site for a nucleophilic attack (where the molecule accepts an electron).

f⁻ : Indicates the site for an electrophilic attack (where the molecule donates an electron).

f⁰ : Indicates the site for a radical attack.

A dual descriptor, Δf(r), which combines f⁺ and f⁻, can offer a less ambiguous prediction of reactive sites. For this compound, calculating Fukui functions would pinpoint which atoms are most susceptible to attack. For instance, it could determine whether the carbonyl carbon is more electrophilic than the carbon atom bonded to chlorine, providing valuable information for predicting the outcomes of chemical reactions involving this compound.

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2,3 Dihydro 1,3 Thiazol 2 One

Nucleophilic and Electrophilic Reaction Pathways

The electronic nature of the 5-Chloro-2,3-dihydro-1,3-thiazol-2-one ring system makes it particularly susceptible to nucleophilic attack, while electrophilic reactions are generally less favorable.

Nucleophilic Reactions: The primary site for nucleophilic attack is the C5 position. The chlorine atom attached to this sp²-hybridized carbon is activated for substitution by the electron-withdrawing effects of the adjacent sulfur atom and the carbonyl group at C2. This reactivity is analogous to that observed in other 5-halo-thiazole systems. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving the addition of a nucleophile to the C5 position to form a negatively charged intermediate, followed by the elimination of the chloride ion. byjus.comwikipedia.org

A variety of nucleophiles can displace the C5 chlorine atom. These include alkoxides, thiolates, amines, and other sulfur and nitrogen-based nucleophiles. jocpr.com Such reactions are fundamental for the synthesis of diverse 5-substituted-2,3-dihydro-1,3-thiazol-2-one derivatives. For example, reaction with thiourea (B124793) can lead to the formation of bis-thiazole sulfides. jocpr.com

| Nucleophile (Nu-H) | Reagent Example | Product (5-Nu-thiazol-2-one) | Reaction Conditions |

| Amine | R-NH₂ | 5-(Alkyl/Arylamino)-thiazol-2-one | Base, Heat |

| Thiol | R-SH | 5-(Alkyl/Arylthio)-thiazol-2-one | Base (e.g., Et₃N), Solvent |

| Alkoxide | R-OH | 5-Alkoxy-thiazol-2-one | NaOR, Alcohol |

| Thiourea | (NH₂)₂CS | 5-(Thiourea-S-yl)-thiazol-2-one | Base, Solvent |

Electrophilic Reactions: The thiazolone ring is generally electron-deficient due to the carbonyl group, making electrophilic substitution on the ring carbons difficult. The more likely sites for electrophilic attack are the heteroatoms. The nitrogen atom, being part of an amide, exhibits reduced basicity and nucleophilicity. However, under strongly basic conditions, deprotonation can occur, followed by alkylation or acylation. Alkylation at the nitrogen forms a thiazolium cation, which can be important intermediates in certain catalytic cycles. wikipedia.org

Oxidation and Reduction Chemistry of the Thiazolone Ring System

The thiazolone ring contains multiple sites that can undergo oxidation or reduction, primarily the sulfur atom and the carbon-carbon double bond.

Oxidation: The sulfur atom in the thiazolone ring is susceptible to oxidation by various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (B83412) (KMnO₄). nih.govrsc.org This can lead to the formation of the corresponding S-oxide and, under more forcing conditions, the S,S-dioxide (a sulfone). wikipedia.orgrsc.org The formation of these oxidized species significantly alters the electronic properties and reactivity of the ring. For instance, thiazoline (B8809763) 1,1-dioxides are reported to be highly reactive towards nucleophilic ring-opening. rsc.org Quantum chemical studies on related thiazole (B1198619) systems indicate that S-oxidation is a feasible metabolic pathway, alongside epoxidation of the double bond. nih.gov

Reduction: Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can reduce the C4=C5 double bond, leading to the formation of the corresponding saturated 5-chloro-thiazolidin-2-one. wikipedia.org The carbonyl group at C2 can also be reduced, though this typically requires stronger reducing agents like lithium aluminum hydride.

Ring-Opening and Ring-Contraction Reactions

The structural integrity of the 2,3-dihydro-1,3-thiazol-2-one ring can be compromised under certain reaction conditions, leading to cleavage or rearrangement.

Ring-Opening: The amide linkage within the thiazolone ring is a potential site for hydrolytic cleavage. Under strong acidic or basic conditions, hydrolysis can occur, leading to the opening of the ring to form a β-mercapto-α,β-unsaturated carboxylic acid derivative. acs.org Studies on related 2-thiazolines have shown that they can undergo ring-opening upon treatment with oxidants like Oxone® or mCPBA. researchgate.net The formation of a thiazoline 1,1-dioxide via oxidation can also predispose the ring to facile nucleophilic attack and subsequent opening. rsc.org In some cases, acid-catalyzed ring-opening of related dihydro-1,3-thiaza-4-ones has been observed in chloroform, which is often stabilized by small amounts of acid and water. nsf.gov

Ring-Contraction and Rearrangement: While less common, thiazole rings can undergo rearrangement reactions. For example, certain Diels-Alder reactions with alkynes are followed by the extrusion of sulfur, leading to the formation of a pyridine (B92270) ring. wikipedia.org Thiazolium salts, formed by N-alkylation, can also participate in cascade cycloaddition/rearrangement reactions to yield more complex heterocyclic systems like pyrrolo- wikipedia.orgresearchgate.netthiazines. rsc.org

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound predominantly involves nucleophilic substitution at the C5 position. The mechanism of this key reaction has been inferred from studies on analogous systems.

The reaction is widely accepted to proceed through a two-step addition-elimination (SNAr) pathway. masterorganicchemistry.comyoutube.com

Addition Step (Rate-Limiting): A nucleophile attacks the electrophilic C5 carbon, breaking the π-bond of the C4=C5 double bond. This results in the formation of a tetrahedral, negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized and stabilized by resonance, involving the sulfur atom and the electron-withdrawing carbonyl group. The presence of these stabilizing features is crucial for the reaction to proceed. youtube.com

Elimination Step (Fast): The aromaticity (or conjugated system) of the ring is restored by the expulsion of the chloride leaving group, yielding the 5-substituted product.

Computational studies using Density Functional Theory (DFT) on similar thiazole structures have been employed to understand their reactivity. nih.govmdpi.com These studies help to map the electron density of the ring, identifying the most electrophilic sites (like C5) and calculating the energy barriers for different reaction pathways, such as nucleophilic attack or oxidation. nih.govresearchgate.net

Future Research Directions and Advanced Applications in Chemical Science

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of the thiazole (B1198619) and thiazolone core is well-established, but future research is focused on developing more efficient, sustainable, and versatile methodologies to create complex analogs of 5-Chloro-2,3-dihydro-1,3-thiazol-2-one. Modern synthetic strategies are moving beyond traditional methods to embrace multicomponent reactions (MCRs) and green chemistry principles, which offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.netresearchgate.net

MCRs, such as the Asinger and Hantzsch syntheses, are powerful tools for rapidly constructing molecular complexity from simple starting materials in a single step. nih.goveurekaselect.com Adapting these reactions could allow for the one-pot synthesis of highly substituted 5-chloro-thiazolone analogs by varying the aldehyde, amine, and sulfur-containing components. This approach is highly amenable to combinatorial chemistry, facilitating the rapid generation of libraries of novel compounds for screening purposes. researchgate.net

Furthermore, the integration of green chemistry is a critical direction. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.com For instance, syntheses have been successfully demonstrated in sustainable media like water or deep eutectic solvents (e.g., choline (B1196258) chloride/glycerol), which are biodegradable and low-cost. bepls.comnih.gov The use of reusable catalysts, such as silica-supported tungstosilicic acid or NiFe2O4 nanoparticles, aligns with green principles by simplifying product purification and reducing chemical waste. bepls.comacs.org Energy sources like microwave irradiation and ultrasound are also being employed to accelerate reaction times and improve yields. researchgate.netnih.gov

| Methodology | Key Features | Catalyst/Medium Examples | Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules from ≥3 starting materials. | Often catalyst-free or uses simple acid/base catalysts. | High atom economy, operational simplicity, rapid library generation. | nih.govmdpi.com |

| Green Synthesis (Solvent) | Replacement of volatile organic compounds (VOCs) with sustainable alternatives. | Water; Deep Eutectic Solvents (ChCl/Glycerol). | Reduced environmental impact, low cost, often improved yields. | nih.gov |

| Green Synthesis (Catalysis) | Use of reusable and non-toxic catalysts. | NiFe2O4 nanoparticles; Silica-supported acids; Biocatalysts (TCsSB). | Catalyst recyclability, simplified workup, reduced waste. | acs.orgnih.gov |

| Energy-Efficient Synthesis | Application of alternative energy sources. | Microwave irradiation; Ultrasonic irradiation. | Drastically reduced reaction times, improved yields, milder conditions. | bepls.comnih.gov |

Exploration of the Thiazolone Scaffold in New Chemical Biology Tools

The thiazole ring is a privileged scaffold in medicinal chemistry, and the this compound core represents a promising starting point for the development of sophisticated chemical biology tools. Future research in this area is directed towards creating molecules that can probe, visualize, and modulate biological processes with high specificity.

A particularly promising avenue is the design of fluorescent probes. The thiazole moiety is central to dyes like Thiazole Orange (TO), which exhibits a remarkable 'turn-on' fluorescence response. mdpi.comnih.gov TO is weakly fluorescent in solution but becomes highly emissive upon binding to targets like DNA or RNA, a property attributed to the restriction of intramolecular rotation in the bound state. mdpi.com This principle can be adapted to the 5-chloro-thiazolone scaffold. By strategically adding recognition elements and fluorophores, it is possible to design novel probes that light up in the presence of specific biomolecules, such as proteins, nucleic acids, or key analytes like cysteine and hydrogen peroxide. rsc.orgnih.gov For example, benzothiazole-based probes have been developed that show a massive fluorescence enhancement upon reacting with cysteine, enabling its detection in living cells and zebrafish. rsc.orgresearchgate.net

Beyond fluorescent probes, the thiazolone scaffold can be functionalized to create inhibitors or activity-based probes for specific enzymes. The inherent reactivity and structural features of the ring can be tuned to achieve high-affinity binding to target proteins, offering tools to study enzyme function and validate new drug targets.

| Tool Type | Design Principle | Potential Target | Sensing Mechanism | Reference Analogy |

|---|---|---|---|---|

| 'Turn-On' Fluorescent Probe | Incorporate a Thiazole Orange-like structure; restrict intramolecular rotation upon binding. | Nucleic Acids (DNA/RNA), Proteins | Fluorescence intensity increases significantly upon binding to the target. | mdpi.comnih.gov |

| Reaction-Based Probe | Functionalize with a reactive group (e.g., acrylate) that is displaced by a specific analyte. | Thiols (Cysteine), Reactive Oxygen Species (H2O2) | Analyte-triggered chemical reaction causes a change in fluorescence. | rsc.orgnih.gov |

| Enzyme Inhibitor | Modify scaffold to fit the active site of a target enzyme. | Kinases, Proteases | Competitive or allosteric binding to inhibit enzyme activity. | plos.orgnih.gov |

| Activity-Based Probe | Incorporate a reactive 'warhead' for covalent labeling of an active enzyme. | Enzymes with active site nucleophiles | Covalent modification of the target enzyme for activity profiling. | plos.org |

Rational Design of Functional Materials Incorporating the Thiazolone Moiety

While thiazole derivatives are primarily known for their biological activity, their unique electronic properties make them attractive building blocks for advanced functional materials. kuey.net The rational design of polymers and small molecules incorporating the this compound moiety could lead to novel materials for applications in organic electronics.

The thiazole ring is an electron-accepting (electron-deficient) heterocycle due to the imine (C=N) nitrogen. science.govresearchgate.net This property is highly desirable for creating organic semiconductors. Incorporating this moiety into a conjugated polymer backbone can lower the material's HOMO and LUMO energy levels, which is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net Fused systems like thiazolo[5,4-d]thiazoles are particularly promising because their rigid, planar structure promotes efficient intermolecular π–π stacking, which is essential for charge transport. rsc.org By analogy, polymers based on the 5-chloro-thiazolone unit could be designed to have favorable charge transport properties and high oxidative stability. rsc.orgrsc.org

The development of thiazole-fused S,N-heteroacene step-ladder polymers has demonstrated a path toward creating highly stable p-type semiconducting materials. rsc.org Future work could focus on synthesizing homopolymers or copolymers of 5-chloro-thiazolone derivatives to explore their potential as hole-transporting materials. researchgate.net Furthermore, the inherent fluorescence of some thiazole derivatives could be harnessed to create emissive polymers or dyes for OLEDs or chemical sensors.

| Material Class | Role of Thiazolone Moiety | Key Properties | Potential Application | Reference Concept |

|---|---|---|---|---|

| Conjugated Polymer | Electron-deficient building block in the polymer backbone. | Tunable HOMO/LUMO levels, high oxidative stability, good charge transport. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). | researchgate.netrsc.org |

| Small Molecule Semiconductor | Core structure promoting π–π stacking. | Planar structure, strong intermolecular interactions, efficient charge mobility. | Hole-transporting layer in OLEDs or OPVs. | rsc.org |

| Fluorescent Polymer/Dye | Acts as a core fluorophore. | Large Stokes shift, color tunability, positive solvatochromism. | Emissive layer in OLEDs, solid-state lighting, chemical sensors. | kuey.netresearchgate.net |

| Multifunctional Homopolymer | Pendent group on a polymer backbone that can be modified post-polymerization. | Reactive sites for further functionalization. | Scaffolds for complex macromolecular structures. | nih.gov |

Advanced Computational Modeling for Structure-Reactivity Relationships

Advanced computational modeling is an indispensable tool for accelerating the design and understanding of novel 5-chloro-thiazolone derivatives. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide deep insights into the relationship between molecular structure and chemical or biological activity. imist.ma

Three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. imist.mamdpi.com These models can correlate the biological activity of a series of thiazolone analogs with their 3D steric and electrostatic fields, providing contour maps that highlight regions where modifications would likely enhance potency. imist.ma This approach enables the rational design of new derivatives with improved activity before committing to synthetic efforts. nih.govresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a thiazolone derivative within the active site of a target protein. plos.orgmdpi.com This is crucial for designing specific enzyme inhibitors. Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the molecular interactions. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) calculations are employed to investigate the fundamental electronic properties of the thiazolone scaffold. plos.orgnih.gov DFT can determine molecular geometries, electron density distributions, and frontier molecular orbital energies (HOMO/LUMO), which are critical for understanding the molecule's reactivity, stability, and optical properties. plos.org

| Technique | Information Provided | Application in Thiazolone Research |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity. Generates contour maps for rational design. | Predicting the inhibitory activity of new analogs; guiding structural modifications to enhance potency. |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. | Virtual screening of compound libraries; identifying key interactions for enzyme inhibition. |

| Molecular Dynamics (MD) | Simulates the motion and stability of a molecule or complex over time. | Validating docking poses; assessing the stability of protein-ligand complexes. |

| Density Functional Theory (DFT) | Calculates electronic structure, molecular geometry, and energetic properties (HOMO/LUMO). | Understanding structure-reactivity relationships; predicting optical and electronic properties for materials science. |

Application of In Situ Spectroscopy for Mechanistic Elucidation During Synthesis

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes, improving yields, and ensuring product quality. The application of in situ spectroscopic techniques offers a powerful approach for the real-time monitoring of the synthesis of this compound and its analogs, providing mechanistic insights that are unattainable through traditional endpoint analysis.

Low-field Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a robust tool for process analytical technology. analytik.news Experiments have successfully demonstrated the use of benchtop NMR systems to monitor the Hantzsch thiazole synthesis in real-time within a continuous flow reactor. analytik.news This technique allows for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses, yielding valuable kinetic data. By tracking concentration changes over time, one can elucidate reaction orders, identify rate-limiting steps, and detect transient intermediates that are crucial to the mechanistic pathway. analytik.news

Other spectroscopic methods are also well-suited for in situ analysis. For example, in situ Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor the disappearance of starting material functional groups (e.g., C=O of a ketone, S-H of a thiol) and the appearance of product-related vibrations (e.g., C=N of the thiazole ring). These techniques can provide complementary information to NMR, particularly regarding changes in bonding during key cyclization and dehydration steps. nih.govresearchwithrutgers.com The data gathered from these in situ studies are critical for developing robust and scalable synthetic routes. nih.gov

| Spectroscopic Technique | Type of Data Provided | Mechanistic Insights for Thiazolone Synthesis |

|---|---|---|

| In Situ NMR Spectroscopy | Real-time concentration profiles of all NMR-active species (reactants, intermediates, products). | Reaction kinetics, identification of transient intermediates, elucidation of reaction pathways. |

| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of changes in specific functional groups and chemical bonds. | Tracking key bond-forming/breaking events, such as cyclization and dehydration steps. |

| In Situ UV-Vis Spectroscopy | Monitoring changes in chromophores and conjugated systems. | Following the formation of the aromatic thiazole ring system. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-2,3-dihydro-1,3-thiazol-2-one in laboratory settings?

- Methodological Answer : The compound is synthesized via cyclization of thiourea derivatives with chloroacetyl chloride under basic conditions. A typical protocol involves reacting thiourea with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction mixture is stirred at 60°C for 6–8 hours, followed by quenching with ice-water and recrystallization from ethanol/water (7:3 v/v) to obtain pure crystals .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H and 13C NMR : Confirm hydrogen environments (e.g., NH protons at δ 10.2–10.8 ppm) and carbon backbone (C=O at ~170 ppm).

- FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL software .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol/water mixtures (7:3 v/v) yield needle-like crystals. Slow cooling from saturation minimizes impurities. Purity is validated via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .

Q. What are the recommended safety protocols when handling this compound in laboratory environments?

- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact; wash thoroughly with soap and water if exposed. Store in airtight containers away from oxidizers. Monitor air quality for volatile byproducts .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict regioselectivity at the 5-chloro position. Molecular docking (e.g., using MOE software) evaluates interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictory data in biological activity assays of this compound derivatives?

- Methodological Answer :

- Orthogonal assays : Cross-validate enzyme inhibition (e.g., IC₅₀) with cell viability (MTT assay).

- Statistical analysis : Apply ANOVA to identify outliers and control variables (e.g., solvent purity, incubation time).

- Replicate under controlled conditions : Use standardized protocols for solvent preparation and temperature .

Q. How does the electronic structure of this compound influence its participation in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the 5-position, enabling Pd-catalyzed Suzuki or Heck couplings. Optimize conditions using XPhos as a ligand and Cs₂CO₃ as a base to activate the thiazolone ring. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?

- Methodological Answer : Racemization at the 2-position due to ring strain is minimized using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Jacobsen’s thiourea catalysts). Enantiomeric excess is quantified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Notes

- Methodological Focus : Emphasized experimental design, data validation, and advanced analytical techniques.

- Distinction : Basic questions address synthesis and characterization; advanced questions tackle mechanistic and computational challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.